molecular formula C19H23NO2S B2388081 2,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 2320682-36-6

2,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2388081
CAS No.: 2320682-36-6
M. Wt: 329.46
InChI Key: XMHDUWPWMFJVEU-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a thiophene ring and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzamide ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is not well-documented. its structural components suggest it could interact with various molecular targets:

    Thiophene Ring: Known to interact with biological receptors and enzymes.

    Benzamide Moiety: Often involved in hydrogen bonding and π-π interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to the combination of its structural features, which include a thiophene ring, a tetrahydropyran moiety, and a benzamide core. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

2,5-dimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-14-3-4-15(2)17(11-14)18(21)20-13-19(6-8-22-9-7-19)16-5-10-23-12-16/h3-5,10-12H,6-9,13H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHDUWPWMFJVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2(CCOCC2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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